Heptyl 3-methoxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esters like this one are known for their distinctive fragrances, often used in perfumes and flavoring agents . The compound’s structure consists of a heptyl group attached to a 3-methoxy-2-methylpropanoate moiety, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl 3-methoxy-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of heptanol with 3-methoxy-2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Heptyl 3-methoxy-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed:
Hydrolysis: Heptanol and 3-methoxy-2-methylpropanoic acid.
Reduction: Heptyl alcohol and 3-methoxy-2-methylpropanol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Heptyl 3-methoxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of heptyl 3-methoxy-2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules can influence its activity in biological systems.
Comparison with Similar Compounds
Heptyl 3-methoxy-2-methylpropanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl benzoate: Used in the fragrance industry.
Uniqueness: this compound stands out due to its specific structural features, which confer unique properties such as its distinct odor and potential bioactivity. Its longer heptyl chain compared to shorter alkyl esters like ethyl acetate and methyl butyrate may influence its solubility and interaction with biological membranes.
Properties
CAS No. |
90177-72-3 |
---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
heptyl 3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-9-15-12(13)11(2)10-14-3/h11H,4-10H2,1-3H3 |
InChI Key |
CMXMJBIRJALCSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.